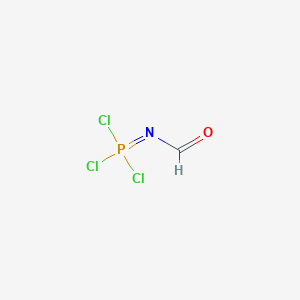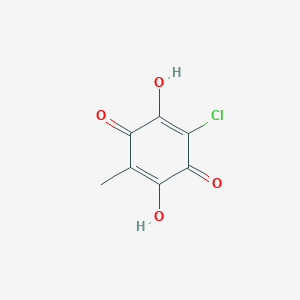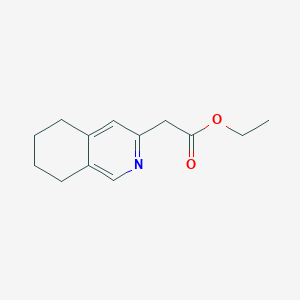
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one typically involves the reaction of 1-phenylethylamine with 2-piperidone under specific conditions. The hydroxyl group is introduced through a subsequent hydroxylation step. Common reagents used in this synthesis include sodium borohydride for reduction and hydrogen peroxide for hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 6-Oxo-1-(1-phenylethyl)piperidin-2-one.
Reduction: 6-Hydroxy-1-(1-phenylethyl)piperidin-2-ol.
Substitution: 6-Chloro-1-(1-phenylethyl)piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-(1-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylpiperidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Methoxy-1-(1-phenylethyl)piperidin-2-one: Contains a methoxy group instead of a hydroxyl group, which alters its chemical properties and biological activity.
6-Chloro-1-(1-phenylethyl)piperidin-2-one: Contains a chloro group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
6-Hydroxy-1-(1-phenylethyl)piperidin-2-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62787-45-5 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
6-hydroxy-1-(1-phenylethyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-4,6-7,10,12,15H,5,8-9H2,1H3 |
InChI-Schlüssel |
NVLATGGVSYZTQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(CCCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)



![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)




